molecular formula C15H20O2 B12076030 4-(2-Cyclohexylethyl)benzoic acid

4-(2-Cyclohexylethyl)benzoic acid

Cat. No.: B12076030
M. Wt: 232.32 g/mol
InChI Key: JMBOQHWBAWHFKS-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylethyl)benzoic acid is a benzoic acid derivative with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol. This compound features a cyclohexylethyl chain at the para-position of the benzoic acid ring, a structure that is of significant interest in organic and medicinal chemistry research. The cyclohexane and benzoic acid moieties are common pharmacophores found in various bioactive molecules, making this compound a valuable building block for the synthesis of more complex target molecules . Researchers utilize this compound primarily as a key intermediate in drug discovery efforts, particularly in the development of novel benzimidazole derivatives and other heterocyclic compounds with potential oncological applications . Its structural framework is conducive for exploring structure-activity relationships (SAR), as the carboxylic acid functional group allows for further derivatization into amides, esters, and other functional groups to modulate the compound's physicochemical properties and biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for use by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4-(2-cyclohexylethyl)benzoic acid

InChI

InChI=1S/C15H20O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,16,17)

InChI Key

JMBOQHWBAWHFKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Cyclohexylethyl Benzoic Acid and Its Precursors

Retrosynthetic Strategies for the 4-(2-Cyclohexylethyl)benzoic Acid Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.comresearchgate.net It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, several retrosynthetic pathways can be envisioned.

A primary disconnection breaks the bond between the ethyl group and the benzene (B151609) ring. This suggests a Friedel-Crafts type reaction, where a cyclohexylethyl group or a precursor is attached to a benzoic acid derivative, or a benzene ring that is later carboxylated. Another key disconnection targets the carboxylic acid group itself, implying its late-stage introduction onto a pre-formed 4-(2-cyclohexylethyl)benzene core via oxidation or carboxylation. A third strategy involves disconnecting a bond within the ethyl side chain, potentially building it piece by piece on the aromatic ring. These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Carbon-Carbon Bond Formation for Constructing the 2-Cyclohexylethyl Side Chain

A critical step in the synthesis is the formation of the C-C bond that links the cyclohexyl-containing side chain to the aromatic ring. This can be achieved through classical methods like Friedel-Crafts reactions or more modern transition metal-catalyzed cross-coupling reactions.

Alkylation Reactions (e.g., Friedel-Crafts approaches)

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. masterorganicchemistry.comlibretexts.org Direct alkylation of benzene with a 2-cyclohexylethyl halide is often challenging due to potential carbocation rearrangements and the tendency for multiple alkylations on the ring.

A more controlled and widely used alternative is the Friedel-Crafts acylation. organic-chemistry.org This two-step sequence involves first reacting a benzene derivative with an acyl chloride, such as cyclohexylacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). khanacademy.org This forms a ketone, which is then reduced to the desired alkyl side chain. Common reduction methods include the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. youtube.com This acylation-reduction sequence avoids carbocation rearrangements and deactivates the aromatic ring towards further substitution, preventing polyalkylation. organic-chemistry.org

Table 1: Friedel-Crafts Acylation-Reduction Strategy

Step Reactants Catalyst/Reagents Intermediate/Product
Acylation Benzene, Cyclohexylacetyl chloride AlCl₃ 1-Cyclohexyl-2-phenylethanone

| Reduction | 1-Cyclohexyl-2-phenylethanone | e.g., Zn(Hg), HCl (Clemmensen) | 1-Cyclohexyl-2-phenylethane |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki coupling for related structures)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their high efficiency, selectivity, and functional group tolerance. researchgate.net

The Suzuki coupling reaction , which typically couples an organoboron compound with an organohalide using a palladium catalyst, is a powerful method for forming C-C bonds. wikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of precursors to this compound, one could envision coupling a (2-cyclohexylethyl)boronic acid derivative with a 4-halobenzoic acid derivative. pku.edu.cnnih.gov

The Negishi coupling is another powerful reaction that couples an organozinc compound with an organohalide, catalyzed by nickel or palladium. wikipedia.orgnumberanalytics.com This reaction is noted for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org A potential route could involve the coupling of a (2-cyclohexylethyl)zinc halide with a 4-halobenzoic acid ester. nih.govchinesechemsoc.org

Table 2: Illustrative Transition Metal-Catalyzed Coupling Approaches

Coupling Reaction Aryl Partner Side Chain Partner Catalyst System (Typical)
Suzuki Coupling 4-Bromobenzoic acid ester (2-Cyclohexylethyl)boronic acid Pd catalyst, Base

| Negishi Coupling | 4-Iodobenzoic acid ester | (2-Cyclohexylethyl)zinc chloride | Pd or Ni catalyst |

Carboxylic Acid Functionalization Pathways

The final step in many synthetic routes is the introduction of the carboxylic acid group onto the aromatic ring. This can be accomplished through the oxidation of an existing alkyl group or by direct carboxylation methods.

Oxidation of Alkyl-Substituted Benzene Rings

A robust and common method for synthesizing benzoic acids is the oxidation of an alkyl group attached to the benzene ring. organic-chemistry.org The benzylic position (the carbon atom directly attached to the ring) is particularly susceptible to oxidation. libretexts.org If the synthesis starts with 4-(2-cyclohexylethyl)toluene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.comyoutube.comalfa-chemistry.com This reaction works as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.org

Careful control of reaction conditions is necessary to ensure the side chain and cyclohexyl ring are not affected. Modern, milder methods using catalysts and molecular oxygen or hydrogen peroxide as the oxidant are also being developed to improve the environmental footprint of these oxidations. beilstein-journals.orgacs.orgorganic-chemistry.org

Table 3: Oxidation of a Precursor to Yield the Final Product

Starting Material Oxidizing Agent Conditions Product
4-(2-Cyclohexylethyl)toluene Potassium permanganate (KMnO₄) Heating in aqueous solution This compound

Carbonylation and Carboxylation Routes

Direct introduction of the carboxylic acid group offers a more convergent approach.

Carboxylation via Organometallic Reagents: This involves converting an aryl halide, such as 4-bromo-(2-cyclohexylethyl)benzene, into an organometallic intermediate like a Grignard reagent (by reacting with magnesium) or an organolithium reagent. This highly reactive species is then treated with carbon dioxide (CO₂), often in the form of dry ice, followed by an acidic workup to produce the carboxylic acid. researchgate.net

Palladium-Catalyzed Carbonylation: This method involves the reaction of an aryl halide or triflate with carbon monoxide (CO) in the presence of a palladium catalyst. organic-chemistry.orgrsc.org The reaction is often carried out in an alcohol to first generate an ester, which is subsequently hydrolyzed to the carboxylic acid. Recent advancements have focused on using CO-generating reagents to avoid handling toxic carbon monoxide gas directly.

Nickel-Catalyzed Carboxylation: Emerging methods utilize nickel catalysts to facilitate the carboxylation of aryl halides with CO₂ under mild conditions, often at atmospheric pressure. nih.gov These reactions are becoming increasingly attractive due to the lower cost and higher abundance of nickel compared to palladium.

Stereoselective Synthesis of Cyclohexyl Derivatives

The introduction of a stereocenter in the cyclohexyl ring of this compound necessitates a stereoselective hydrogenation of an appropriate prochiral precursor, such as a 4-styrylbenzoic acid derivative. Asymmetric hydrogenation, a powerful tool in modern organic synthesis, is the method of choice for establishing such stereocenters with high enantiomeric excess (ee). This is typically accomplished using chiral transition metal catalysts, most notably those based on rhodium (Rh) and ruthenium (Ru), in complex with chiral phosphine (B1218219) ligands.

The choice of catalyst and ligand is paramount in achieving high stereoselectivity. For the asymmetric hydrogenation of styrenic substrates, catalyst systems such as those derived from Rh(I) and chiral diphosphine ligands have shown considerable success. For instance, the hydrogenation of 4-vinylbenzoic acid and its derivatives can be catalyzed by complexes of rhodium with chiral ligands like (R,R)-f-spiroPhos, leading to the formation of the corresponding chiral ethylbenzoic acid derivative with high enantioselectivity.

Transfer hydrogenation represents another viable strategy for the stereoselective reduction of unsaturated precursors. This method often employs a hydrogen donor, such as formic acid or isopropanol, in the presence of a chiral catalyst. Ruthenium catalysts bearing chiral diamine ligands, for example, have been effectively used in the asymmetric transfer hydrogenation of various unsaturated ketones and imines, and this technology can be extended to the reduction of styryl-type precursors.

The directing effect of substituents on the aromatic ring can also play a crucial role in the stereochemical outcome of the hydrogenation. For example, the presence of a hydroxyl group at the 2'-position of a styrene (B11656) derivative has been shown to direct the hydrogenation, leading to high enantioselectivity with rhodium catalysts. While this compound itself does not possess such a directing group on the cyclohexyl precursor, the principles of substrate-directable hydrogenations are an important consideration in the design of synthetic routes for related, more complex molecules.

Catalyst SystemSubstrate TypeKey Features
Rh(I) with Chiral Diphosphine LigandsSubstituted StyrenesHigh enantioselectivity for a range of styrenic substrates.
Ru(II) with Chiral Diamine LigandsUnsaturated Ketones/IminesEffective for asymmetric transfer hydrogenation.
Ir(I) with Chiral P,N-LigandsUnfunctionalized OlefinsUseful for the hydrogenation of less activated double bonds.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its precursors is highly dependent on the careful optimization of reaction conditions. This is true for both the initial cross-coupling step and the subsequent hydrogenation.

For the precursor synthesis via Suzuki-Miyaura coupling, key parameters to optimize include the choice of palladium catalyst, ligand, base, and solvent. For instance, the coupling of a boronic acid with a halo-benzoic acid derivative can be influenced by the steric and electronic properties of the phosphine ligand on the palladium catalyst. The choice of base, such as potassium carbonate or cesium fluoride, and the solvent system, which can range from toluene (B28343) to aqueous mixtures, also significantly impacts the reaction rate and yield.

In the crucial hydrogenation step, several factors must be fine-tuned to maximize both the yield and the enantioselectivity (where applicable).

Catalyst Loading: The amount of catalyst used is a critical parameter. While a higher catalyst loading can lead to faster reaction rates, it also increases costs and can sometimes lead to side reactions. Optimization studies aim to find the lowest possible catalyst loading that still provides a high conversion and selectivity within a reasonable timeframe. For many asymmetric hydrogenations, catalyst loadings in the range of 0.1 to 1 mol% are common for laboratory-scale synthesis.

Hydrogen Pressure: The pressure of hydrogen gas can have a significant effect on the reaction rate and, in some cases, the stereoselectivity. Higher pressures generally lead to faster reactions but require specialized high-pressure equipment. The optimal pressure is often determined empirically for a specific substrate and catalyst system. For many hydrogenations of styrenic compounds, pressures ranging from atmospheric to 50 bar are typically explored.

Temperature: The reaction temperature influences the rate of reaction and can also affect the enantioselectivity of asymmetric hydrogenations. While higher temperatures increase the reaction rate, they can sometimes lead to a decrease in enantiomeric excess due to the smaller energy difference between the diastereomeric transition states. Therefore, a careful balance must be struck.

Solvent: The choice of solvent can impact the solubility of the substrate and catalyst, as well as the stability and activity of the catalyst. Common solvents for hydrogenation include methanol, ethanol, dichloromethane, and toluene. The polarity and coordinating ability of the solvent can influence the outcome of the reaction.

ParameterGeneral TrendConsiderations
Catalyst LoadingLower is better for cost and purity.Must be sufficient for reasonable reaction time.
Hydrogen PressureHigher pressure generally increases rate.May require specialized equipment; can affect selectivity.
TemperatureHigher temperature increases rate.Can negatively impact enantioselectivity.
SolventAffects solubility and catalyst activity.Must be inert to reaction conditions.

Scalability Considerations for Research Applications

The transition from a small-scale laboratory synthesis to a larger scale, even for research purposes, presents a unique set of challenges. For the synthesis of this compound, scalability needs to be considered for both the precursor synthesis and the hydrogenation step.

Precursor Synthesis: If a Grignard reaction is employed for the precursor synthesis, the exothermic nature of the Grignard reagent formation requires careful temperature control on a larger scale. The use of flow chemistry can be a valuable tool to manage exotherms and improve safety and reproducibility. For Suzuki-Miyaura couplings, the cost of the palladium catalyst and ligands can become a significant factor on a larger scale. The use of highly active catalysts with low loadings and the potential for catalyst recycling are important considerations.

Hydrogenation: Scaling up catalytic hydrogenations requires careful attention to several factors:

Heat Transfer: Hydrogenation reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain a constant and optimal reaction temperature, which is critical for controlling selectivity, especially in asymmetric reactions.

Mass Transfer: Efficient mixing is required to ensure good contact between the substrate, the catalyst (which can be homogeneous or heterogeneous), and the hydrogen gas. Inadequate mixing can lead to slow and incomplete reactions.

Safety: The use of flammable hydrogen gas under pressure necessitates appropriate safety protocols and equipment, especially on a larger scale.

Catalyst Handling and Recovery: For precious metal catalysts, efficient recovery and recycling are economically important. For homogeneous catalysts, this can involve techniques like nanofiltration or precipitation. For heterogeneous catalysts, simple filtration is often sufficient.

The use of continuous flow reactors is becoming increasingly popular for scaling up chemical reactions, including hydrogenations. Flow chemistry offers several advantages, such as improved heat and mass transfer, enhanced safety, and the potential for automated process control and optimization, making it a highly attractive option for the scalable synthesis of compounds like this compound for research and beyond.

Comprehensive Spectroscopic and Structural Elucidation of 4 2 Cyclohexylethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. For 4-(2-Cyclohexylethyl)benzoic acid, the spectra are predicted to reveal the distinct chemical environments of the protons and carbons in the cyclohexyl, ethyl, and substituted benzene (B151609) moieties.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show a series of signals corresponding to the aromatic protons, the ethyl bridge protons, and the cyclohexyl ring protons. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The aromatic region will feature two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be more deshielded and resonate at a higher chemical shift compared to the protons ortho to the electron-donating alkyl group.

The ethyl linker will present as two triplets. The methylene (B1212753) group adjacent to the benzene ring will be deshielded by the aromatic ring current and will appear at a higher chemical shift than the methylene group adjacent to the cyclohexyl ring. Each will be split into a triplet by the adjacent methylene group.

The cyclohexyl ring protons will produce a complex series of overlapping multiplets in the upfield region of the spectrum, a common feature for saturated cyclic systems.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
> 10.0br s1H-COOH
~7.9 - 8.1d2HAromatic (ortho to -COOH)
~7.2 - 7.4d2HAromatic (ortho to -CH₂-)
~2.6 - 2.8t2H-CH₂-Ar
~1.6 - 1.8t2H-CH₂-Cyclohexyl
~0.9 - 1.9m11HCyclohexyl protons

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in this compound. Due to the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic carbons. The carboxyl carbon will be the most downfield signal, typically appearing above 170 ppm. The carbons of the ethyl linker and the cyclohexyl ring will resonate in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
> 170C=O (Carboxylic Acid)
~145 - 150Aromatic C (quaternary, attached to alkyl)
~129 - 131Aromatic CH (ortho to -COOH)
~128 - 130Aromatic C (quaternary, attached to -COOH)
~127 - 129Aromatic CH (ortho to alkyl)
~37 - 40-CH₂-Ar
~35 - 38-CH₂-Cyclohexyl
~33 - 36Cyclohexyl CH
~25 - 28Cyclohexyl CH₂
~24 - 27Cyclohexyl CH₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. docbrown.info

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons, between the two methylene groups of the ethyl linker, and among the protons of the cyclohexyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Important correlations would include the protons of the ethyl group to the aromatic carbons, and the aromatic protons to the carboxylic carbon.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra of this compound are expected to show characteristic bands for the carboxylic acid, the substituted benzene ring, and the aliphatic cyclohexyl and ethyl groups.

A very broad absorption in the FT-IR spectrum from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp band, typically in the region of 1680-1710 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The C-O stretching of the carboxylic acid will be visible between 1210 and 1320 cm⁻¹. docbrown.info The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, providing a unique signature for the molecule.

Predicted FT-IR and Raman Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
2500-3300O-H stretch (Carboxylic acid dimer)
2850-3100C-H stretch (Aromatic and Aliphatic)
1680-1710C=O stretch (Carboxylic acid)
~1600, ~1450C=C stretch (Aromatic ring)
1210-1320C-O stretch (Carboxylic acid)
~920O-H bend (out-of-plane, Carboxylic acid dimer)

Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₅H₂₀O₂), the expected exact mass can be calculated.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group, cleavage of the ethyl linker, and fragmentation of the cyclohexyl ring.

Predicted HRMS Data for this compound

m/z (amu)Fragment
232.1463[M]⁺ (Molecular Ion)
215.1436[M - OH]⁺
187.1487[M - COOH]⁺
149.0966[M - C₆H₁₁]⁺
117.0699[C₉H₉]⁺
83.0855[C₆H₁₁]⁺

Note: The exact mass of the molecular ion is calculated based on the most abundant isotopes of each element. Fragmentation patterns are predicted based on common fragmentation rules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the benzoic acid chromophore. The cyclohexylethyl substituent, being an alkyl group, is not expected to significantly alter the position of the main absorption bands, although it may cause a slight bathochromic (red) shift. Benzoic acid typically exhibits two main absorption bands in the UV region. The more intense band, corresponding to a π → π* transition, is usually observed around 230 nm. A weaker band, arising from a symmetry-forbidden π → π* transition, is often seen around 270-280 nm. photochemcad.com

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

λmax (nm)Electronic TransitionMolar Absorptivity (ε)
~230π → πHigh
~275π → π (symmetry forbidden)Low to Medium

Note: Predicted values are based on the UV-Vis spectrum of benzoic acid and its derivatives.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. This information is fundamental to understanding a molecule's structure and how it organizes in the solid state.

While a specific, publicly archived crystal structure for this compound has not been reported in crystallographic databases, the expected solid-state conformation can be inferred from extensive studies on related benzoic acid derivatives. researchgate.netacs.org A primary and highly characteristic feature of crystalline carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups. researchgate.net In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring motif.

Below is an illustrative data table of typical crystallographic parameters that might be expected for a compound like this compound, based on known structures of similar para-substituted benzoic acids. nih.gov

Interactive Table: Illustrative Crystallographic Data for a Substituted Benzoic Acid

ParameterIllustrative ValueDescription
Crystal System MonoclinicA common crystal system for organic molecules, characterized by three unequal axes with one non-90° angle.
Space Group P2₁/cA frequently observed centrosymmetric space group for benzoic acid derivatives that form dimers.
a (Å) ~ 7.5 - 10.5The length of the 'a' axis of the unit cell.
b (Å) ~ 5.5 - 9.0The length of the 'b' axis of the unit cell.
c (Å) ~ 18.0 - 25.0The length of the 'c' axis of the unit cell.
β (°) ** ~ 90 - 105The angle between the 'a' and 'c' axes.
Volume (ų) **~ 1200 - 1600The total volume of the unit cell.
Z 4The number of molecules in the unit cell (often 2 dimers).
Hydrogen Bond (O···O) ~ 2.6 - 2.7 ÅThe distance between the oxygen atoms in the characteristic carboxylic acid dimer hydrogen bond. researchgate.net

Note: This table is for representative purposes only and does not reflect experimentally determined data for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (If chiral derivatives are synthesized)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. cas.czsmoldyn.org The most common of these methods is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of the two polarization states (ΔA = A_L - A_R). photophysics.comyoutube.com This technique is exclusively sensitive to chiral molecules, meaning those that are non-superimposable on their mirror images (enantiomers). youtube.com

The parent compound, this compound, is achiral. It possesses a plane of symmetry that bisects the benzene ring and the carboxyl group, and therefore it does not have enantiomers and will not produce a signal in a CD experiment.

However, should chiral derivatives of this compound be synthesized, CD spectroscopy would become an indispensable tool for their stereochemical analysis. numberanalytics.com Chirality could be introduced, for example, by creating a stereocenter on the ethyl chain or by using a chiral derivative of the cyclohexyl ring. rsc.orgnih.gov

In such a hypothetical case, the two enantiomers of the chiral derivative would produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). This property allows for:

Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute three-dimensional arrangement of atoms (the R or S configuration) at the stereocenter(s) can be determined. numberanalytics.comacs.org

Assessment of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A pure enantiomer would show a maximum CD signal, while a racemic mixture (50:50 mix of both enantiomers) would be CD-silent.

Conformational Analysis: The sign and intensity of CD bands are highly sensitive to the molecule's conformation, providing valuable insights into the spatial arrangement of its chromophores (light-absorbing groups). nih.gov

Therefore, while not applicable to this compound itself, chiroptical spectroscopy is a critical technique in the broader context of developing and characterizing new chiral molecules derived from this scaffold. rsc.org

Chemical Derivatization and Reactivity Studies of 4 2 Cyclohexylethyl Benzoic Acid

Esterification Reactions to Form 4-(2-Cyclohexylethyl)benzoic Acid Esters

Esterification is a fundamental transformation of the carboxylic acid group on this compound, converting it into a variety of ester derivatives. This reaction is typically achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst.

The synthesis of esters from this compound generally follows standard esterification procedures, such as Fischer esterification. This involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, like concentrated sulfuric acid, to drive the equilibrium towards the product ester. masterorganicchemistry.comstackexchange.com The reaction equilibrium can be shifted to favor the ester by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Alternative catalysts can also be employed. For instance, solid acid catalysts and titanium-based catalysts like tetraisopropyl titanate have been used for the esterification of benzoic acid with various alcohols, offering potential advantages in terms of separation and milder reaction conditions. wikipedia.orglibretexts.orgnih.gov Microwave-assisted esterification has also been shown to increase reaction rates significantly. libretexts.org

A variety of ester analogs can be synthesized by choosing different alcohols. The table below illustrates potential ester derivatives of this compound.

Alcohol ReactantResulting Ester Product NamePotential CatalystGeneral Reaction Conditions
MethanolMethyl 4-(2-cyclohexylethyl)benzoateH₂SO₄Reflux with excess alcohol masterorganicchemistry.com
EthanolEthyl 4-(2-cyclohexylethyl)benzoateH₂SO₄Reflux with excess alcohol stackexchange.com
2-Ethylhexanol2-Ethylhexyl 4-(2-cyclohexylethyl)benzoateTetraisopropyl titanateHeating to 190-230 °C wikipedia.org
Propan-2-ol (Isopropanol)Isopropyl 4-(2-cyclohexylethyl)benzoatep-Toluenesulfonic acidReflux with Dean-Stark trap
Benzyl alcoholBenzyl 4-(2-cyclohexylethyl)benzoateH₂SO₄Reflux with Dean-Stark trap

The stability of this compound esters is a critical parameter, particularly concerning their hydrolysis back to the parent carboxylic acid. Hydrolysis can occur under both acidic and basic conditions. The rate of hydrolysis is influenced by steric and electronic factors related to the alcohol moiety.

Studies on homologous series of benzoate (B1203000) esters show that the rate of base-catalyzed hydrolysis (BAC2 mechanism) is dependent on the size of the alkyl group of the alcohol. pharmablock.com For simple linear alkyl esters, plasma metabolic stability was found to be inversely proportional to the size of the alkoxyl group. For example, methyl benzoate demonstrates higher plasma stability compared to ethyl, n-propyl, and n-butyl benzoates. pharmablock.com Based on these findings, it can be inferred that simple alkyl esters of this compound would exhibit similar stability trends. The presence of the bulky cyclohexylethyl group on the benzoate core is not expected to significantly alter the relative stability determined by the alcohol portion of the ester.

Amidation Reactions Leading to Amide Derivatives

The carboxylic acid functionality of this compound can be converted to an amide through reaction with ammonia (B1221849) or a primary or secondary amine. nih.govlpnu.ua This transformation, known as amidation, typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures.

A common laboratory method involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net The resulting 4-(2-cyclohexylethyl)benzoyl chloride can then react readily with the desired amine to form the corresponding amide. Another widely used method employs coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT/NMM) salts, which facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. nih.govnih.gov

The following table presents a selection of potential amide derivatives that could be synthesized from this compound.

Amine ReactantResulting Amide Product NameCommon Synthetic Method
Ammonia (NH₃)4-(2-Cyclohexylethyl)benzamideAcid chloride route nih.gov
Methylamine (CH₃NH₂)N-Methyl-4-(2-cyclohexylethyl)benzamideAcid chloride or coupling agent lpnu.ua
Aniline (C₆H₅NH₂)N-Phenyl-4-(2-cyclohexylethyl)benzamideCoupling agent (e.g., DCC) nih.gov
Piperidine(4-(2-Cyclohexylethyl)phenyl)(piperidin-1-yl)methanoneSchotten-Baumann reaction nih.gov
N-MethylcyclohexylamineN-Cyclohexyl-N-methyl-4-(2-cyclohexylethyl)benzamideFrom N-acyl-imidazole intermediate nih.gov

Reactions Involving the Cyclohexyl Moiety

While the carboxylic acid group is the most reactive site for derivatization, the saturated cyclohexyl ring can also undergo chemical modification, typically under more forcing conditions.

Oxidation: The cyclohexyl group, being an alkane-like structure, can be oxidized. Industrial processes for cyclohexane (B81311) oxidation, often using cobalt or manganese salt catalysts at high temperature and pressure, yield a mixture of cyclohexanol (B46403) and cyclohexanone (B45756). nih.gov Similar catalytic oxidation of the cyclohexyl moiety in this compound could potentially be achieved, although selectivity might be a challenge. More controlled oxidation can be performed using specific oxidizing agents. For example, nickel oxide (NiO) has been shown to catalyze the oxidation of cyclohexane to cyclohexanone and cyclohexanol under milder conditions using m-CPBA as the oxidant. nih.gov Photocatalytic oxidation over TiO₂ is another method for converting cyclohexane to cyclohexanone. nih.gov These methods could potentially be adapted to functionalize the cyclohexyl ring, although the reactivity of the benzylic position and the aromatic ring would need to be considered.

It is important to note that the benzylic position of the ethyl linker is particularly susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically cleave the entire alkyl side chain of an alkylbenzene at the benzylic position to yield a benzoic acid. pressbooks.pubopenstax.orglibretexts.orgyoutube.com In this case, since the starting material is already a benzoic acid, this reaction is not a useful derivatization.

Halogenation: Free-radical halogenation is a characteristic reaction of alkanes and can be applied to the cyclohexyl group. wikipedia.org The reaction of this compound with chlorine (Cl₂) or bromine (Br₂) under UV light or with a radical initiator would likely lead to a complex mixture of mono- and poly-halogenated products on the cyclohexyl ring. drishtiias.comncert.nic.in

A more selective reaction is benzylic bromination, which would occur on the ethyl linker rather than the cyclohexyl ring. Using N-bromosuccinimide (NBS) with a radical initiator, bromination occurs exclusively at the benzylic position (the carbon atom adjacent to the aromatic ring) because of the resonance stabilization of the intermediate benzylic radical. openstax.orglibretexts.orglibretexts.org This would yield 4-(1-bromo-2-cyclohexylethyl)benzoic acid.

Direct ring-opening or rearrangement of the stable cyclohexyl ring in this compound is not a commonly reported or facile reaction. Saturated carbocycles like cyclohexane are generally stable and lack the inherent strain that would promote such transformations under standard conditions.

Hypothetically, ring-opening could be achieved through a multi-step sequence. For example, the cyclohexyl ring could first be functionalized to an alkene (cyclohexene) via halogenation and elimination, followed by epoxidation. The resulting epoxide ring is strained and can be opened by various nucleophiles under either acidic or basic conditions to yield 1,2-disubstituted cyclohexane derivatives. pressbooks.pubjsynthchem.comlibretexts.orgmasterorganicchemistry.com

Carbocation-mediated rearrangements, such as ring expansions or contractions, typically require the generation of a carbocation on the ring. stackexchange.com For the cyclohexyl group in the target molecule, this is not straightforward and would necessitate specific, and likely harsh, reaction conditions that could be incompatible with the rest of the molecule. Therefore, direct ring-opening or rearrangement reactions are not considered a primary pathway for the derivatization of this compound.

Electrophilic and Nucleophilic Substitution Reactions on the Benzoic Acid Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is primarily governed by the electronic effects of the two substituents: the carboxyl group (-COOH) and the 2-cyclohexylethyl group.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (S_EAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The carboxyl group is a deactivating, meta-directing group. This is because the carbonyl group withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. quora.commasterorganicchemistry.com This deactivation is particularly pronounced at the ortho and para positions, leading to the preferential attack of electrophiles at the meta position. libretexts.org

Conversely, the 4-(2-cyclohexylethyl) group is an alkyl group, which is generally considered to be an activating, ortho-para-directing group. Alkyl groups donate electron density to the aromatic ring through an inductive effect, thereby increasing its nucleophilicity and reactivity towards electrophiles. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄4-(2-Cyclohexylethyl)-3-nitrobenzoic acid
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃3-Bromo-4-(2-cyclohexylethyl)benzoic acid or 3-Chloro-4-(2-cyclohexylethyl)benzoic acid
SulfonationSO₃, H₂SO₄4-(2-Cyclohexylethyl)-3-sulfobenzoic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃Reaction is unlikely to proceed due to the deactivating nature of the carboxyl group.
Friedel-Crafts AcylationR-COCl, AlCl₃Reaction is unlikely to proceed due to the deactivating nature of the carboxyl group.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (S_NAr) is generally difficult on benzene rings unless they are activated by strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group. wikipedia.org The benzene ring of this compound is not sufficiently activated for typical S_NAr reactions. The carboxyl group is only moderately electron-withdrawing, and the alkyl group is electron-donating. Therefore, direct displacement of a leaving group from the aromatic ring by a nucleophile is not expected to occur under standard conditions.

Decarboxylation and Decarbonylation Processes

Decarboxylation

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). youtube.com The decarboxylation of simple benzoic acids that are not activated by electron-donating groups at the ortho or para positions is generally a difficult process, requiring high temperatures. nist.gov For benzoic acid itself, decarboxylation rates are low, with only a few percent conversion after an hour at 400°C. nist.gov

Since this compound lacks strong activating groups, its thermal decarboxylation is expected to be inefficient and require harsh conditions. However, various catalytic methods have been developed to facilitate the decarboxylation of benzoic acids under milder conditions. For instance, copper-catalyzed oxidative decarboxylation can produce phenols. oup.comgoogle.com More recent methods involve photoredox catalysis, which can enable decarboxylative hydroxylation at much lower temperatures, around 35°C. nih.govresearchgate.net

Decarbonylation

Decarbonylation, the loss of carbon monoxide (CO), is not a typical reaction for carboxylic acids themselves. It is more relevant to their derivatives, such as acyl halides. For example, acyl fluorides can undergo decarbonylative conversions in the presence of a palladium catalyst. organic-chemistry.org To achieve decarbonylation of this compound, it would likely first need to be converted to a more reactive derivative like an acid chloride or fluoride.

Catalytic Transformations Utilizing this compound as a Substrate

The structure of this compound offers several sites for catalytic transformations, including the aromatic ring, the carboxylic acid group, and the cyclohexyl moiety.

Catalytic Hydrogenation

Catalytic hydrogenation is a common method for reducing aromatic rings and other functional groups. khanacademy.orglibretexts.org The benzene ring of this compound can be reduced to a cyclohexane ring under catalytic hydrogenation conditions, typically using catalysts like platinum, palladium, or nickel at elevated pressures and temperatures. msu.eduyoutube.comtiktok.com This would result in the formation of 4-(2-cyclohexylethyl)cyclohexanecarboxylic acid. The specific conditions would determine the extent of reduction.

Catalytic Oxidation

The alkyl side chain of this compound could potentially be a site for catalytic oxidation. The liquid-phase catalytic oxidation of alkyl-substituted aromatic hydrocarbons is a known industrial process. google.comgoogle.com For example, using catalysts such as cobalt-manganese-bromide systems, the benzylic position of the ethyl group could potentially be oxidized. iitm.ac.in However, the presence of the deactivating carboxyl group might influence the reactivity.

Table 2: Predicted Products of Catalytic Transformations of this compound

TransformationCatalyst SystemPredicted Major Product
Aromatic Ring HydrogenationH₂, Pd/C or PtO₂4-(2-Cyclohexylethyl)cyclohexanecarboxylic acid
Side-Chain OxidationCo/Mn/Br, O₂Products of oxidation at the benzylic position of the ethyl group.
Decarboxylative HydroxylationCopper salts, light4-(2-Cyclohexylethyl)phenol

Disclaimer: The information presented in this article regarding the reactivity of this compound is based on established principles of organic chemistry and the known behavior of analogous compounds. Due to a lack of specific published research on this particular molecule, the described reactions and predicted products are illustrative and have not been experimentally verified.

Computational Chemistry and Theoretical Modeling of 4 2 Cyclohexylethyl Benzoic Acid

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))

Quantum chemical investigations, particularly using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate electronic structure, reactivity, and spectroscopic characteristics.

Analysis of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Indices

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

From HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. These indices provide a quantitative measure of the molecule's reactivity. For instance, a "soft" molecule, characterized by a small HOMO-LUMO gap, is generally more polarizable and reactive. researchgate.net Without specific DFT calculations for 4-(2-Cyclohexylethyl)benzoic acid, the exact values for these properties remain undetermined.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, one would expect the oxygen atoms of the carboxylic acid group to be regions of high electron density, while the acidic proton would be a region of positive potential.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra. researchgate.net These calculations are typically performed on the optimized geometry of the molecule. For the title compound, characteristic frequencies would be expected for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-H and C-C vibrations within the cyclohexyl and benzene (B151609) rings. Comparing calculated frequencies with experimental data helps to confirm the molecular structure. scielo.org.za

Conformational Analysis and Potential Energy Surface Exploration

This compound possesses several rotatable bonds, particularly in the ethyl linker connecting the cyclohexyl and phenyl rings. This flexibility allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis involves mapping the potential energy surface of the molecule by rotating these bonds to identify stable, low-energy conformers and the energy barriers between them. Such studies can reveal the preferred spatial arrangement of the molecule, which influences its physical properties and biological activity. nih.govnih.gov

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of a system. mdpi.com For this compound, MD simulations could be used to study its behavior in different solvents, such as water or lipids. These simulations can reveal how the molecule interacts with its environment, its solubility characteristics, and how it might permeate biological membranes. The stability of molecular clusters and the nature of intermolecular interactions, like hydrogen bonding, can also be investigated. mdpi.commdpi.com

In Silico Prediction of Chemical Reactivity and Reaction Mechanisms

In silico methods can be used to predict how a molecule might react under certain conditions. By modeling reaction pathways and calculating activation energies, computational chemistry can help elucidate reaction mechanisms. For this compound, this could involve studying the reactivity of the carboxylic acid group (e.g., esterification) or potential reactions at the aromatic ring. These predictive studies are valuable for designing new synthetic routes or understanding potential metabolic pathways. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles for 4 2 Cyclohexylethyl Benzoic Acid Derivatives Pre Clinical Focus

General Paradigms of Benzoic Acid Derivative SAR

The benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Several general principles govern its structure-activity relationships. The aromatic ring serves as a core scaffold, allowing for the spatial orientation of various substituents to interact with biological targets. The planarity of the benzene (B151609) ring can facilitate binding within protein pockets.

Key structural features for the biological activity of benzoic acid derivatives often include:

A Hydrophilic Group: Typically the carboxylic acid, which can engage in polar interactions.

A Lipophilic Moiety: An aromatic or aliphatic part of the molecule that can form hydrophobic interactions. pharmacy180.com

An Intermediate Linker: The connection between the hydrophilic and lipophilic regions, the nature of which can influence potency and metabolic stability. pharmacy180.com

Systematic Exploration of Substituent Effects on Biological Activity (Pre-clinical models)

Role of the Cyclohexylethyl Side Chain in Ligand-Target Interactions

While specific preclinical data for the 4-(2-cyclohexylethyl) side chain is not extensively documented, its structural characteristics as a bulky and hydrophobic aliphatic group allow for well-founded inferences based on analogous structures. Such side chains are critical for engaging with hydrophobic pockets within a protein target. nih.govresearchgate.net The non-polar nature of the cyclohexyl group and the ethyl linker facilitates van der Waals interactions and the displacement of water molecules from the binding site, which can be an entropically favorable process that contributes significantly to binding affinity. nih.gov

Influence of Carboxylic Acid Modification (e.g., Ester vs. Acid Form)

The modification of the carboxylic acid group, for instance, through esterification, is a common strategy in medicinal chemistry that can profoundly impact a compound's biological profile. The carboxylic acid form is often essential for direct, high-affinity interactions with a target protein. As a negatively charged carboxylate at physiological pH, it can form strong ionic and hydrogen bonds with polar amino acid residues. nih.gov

However, this charge can also limit cell membrane permeability. nih.gov Converting the carboxylic acid to a methyl ester, for example, can improve cell permeability. nih.gov In the development of inhibitors for the fat mass and obesity-associated protein (FTO), esterification of a benzoic acid lead compound resulted in a prodrug with superior inhibitory effects in cell-based assays. youtube.com Conversely, for other targets, the ester form can lead to a significant loss of potency if the acidic proton and the potential for ionic interactions are critical for binding. nih.gov For example, in the development of uracil-based benzoic acid derivatives as DPP-4 inhibitors, esterification initially led to a significant drop in potency, although further optimization yielded esters with comparable activities to their acid counterparts. nih.gov

ModificationGeneral Effect on Biological Activity (Pre-clinical)Rationale
Carboxylic Acid Often essential for high-affinity binding to the target protein. nih.govForms strong hydrogen and ionic bonds with polar amino acid residues in the active site. nih.gov
Ester Can increase cell permeability but may reduce direct target binding affinity. nih.govnih.govNeutral charge enhances membrane traversal. Loss of the acidic proton can weaken or abolish key interactions with the target. nih.govnih.gov
Tetrazole Can act as a bioisosteric replacement for carboxylic acid.Mimics the acidic properties and hydrogen bonding capabilities of the carboxylic acid group.
Sulfonamide Can serve as a hydrogen bond donor and acceptor.Provides alternative polar interactions with the target protein.

Positional and Electronic Effects of Aromatic Substituents

In the context of local anesthetics, electron-donating groups in the ortho or para positions can enhance activity by increasing the electron density of the carbonyl oxygen. pharmacy180.comscienceopen.com Conversely, for other targets, electron-withdrawing groups may be favorable. For instance, in a series of benzoic acid derivatives developed as VLA-4 antagonists, the introduction of a chlorine or bromine atom at the 3-position of a central benzene ring led to improved pharmacokinetic properties and potent activity. pharmacy180.com

The position of the substituent is also critical. In many cases, para- and ortho-substituted derivatives show higher activity than their meta-counterparts. pharmacy180.com For example, in the development of berberine (B55584) 9-O-benzoic acid derivatives as antioxidants, ortho-substituted compounds were found to be more potent than meta-substituted ones.

Substituent TypePositionGeneral Effect on Activity (Example Target)
Electron-donating (e.g., -OCH3, -NH2)Ortho, ParaIncreased activity (Local Anesthetics) pharmacy180.comscienceopen.com
Electron-withdrawing (e.g., -Cl, -Br)3-positionImproved pharmacokinetics and potent activity (VLA-4 Antagonists)
Halogen, Methoxy2-positionMaintained potent inhibitory activity (CK2 Inhibitors) researchgate.net

Molecular Docking and Receptor Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is invaluable for understanding the specific interactions that drive binding and for guiding the rational design of more potent and selective inhibitors. mdpi.com For benzoic acid derivatives, docking studies can elucidate the precise role of the carboxylic acid, the hydrophobic side chain, and any aromatic substituents in anchoring the molecule within the active site. nih.govmdpi.com

Characterization of Binding Modes with Pre-clinical Protein Targets (e.g., Enzymes, Receptors)

Docking studies of various benzoic acid derivatives have revealed common binding motifs across different preclinical protein targets.

Mcl-1 and Bfl-1 Proteins: In the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, docking studies showed that the carboxyl group of the benzoic acid scaffold forms a crucial hydrogen bond with a conserved arginine residue (Arg263 in Mcl-1). nih.gov A phenethylthio substituent was found to occupy a key hydrophobic pocket (the p2 pocket), engaging in hydrophobic interactions with several leucine (B10760876) and valine residues. nih.gov This highlights how a hydrophobic side chain, analogous to the cyclohexylethyl group, can be critical for anchoring the ligand. nih.gov

LpxC: For the bacterial enzyme LpxC, docking and X-ray crystallography revealed that amphipathic benzoic acid derivatives with an aliphatic 'tail' bind within a hydrophobic tunnel. nih.gov Interestingly, in one case, the molecule bound in a 'backward' orientation, with the benzoate (B1203000) moiety at the outer end of the tunnel, indicating the dominance of hydrophobic interactions in driving the binding for this series. nih.gov

Protein Kinase CK2: In the design of inhibitors for protein kinase CK2, docking of 4-(thiazol-5-yl)benzoic acid derivatives showed the carboxylic acid forming key interactions within the ATP-binding site. researchgate.net

These examples consistently demonstrate the dual importance of the polar carboxylic acid group for specific hydrogen bonding and a non-polar, often bulky, side chain for occupying hydrophobic pockets. The 4-(2-Cyclohexylethyl)benzoic acid structure is well-equipped to leverage both of these interaction types, making it a promising scaffold for targeting a variety of enzymes and receptors.

Preclinical TargetKey Interacting ResiduesRole of Benzoic Acid MoietyRole of Side Chain
Mcl-1 nih.govArginine (e.g., Arg263), Leucine, ValineForms hydrogen bond with Arginine.Occupies hydrophobic p2 pocket, forming van der Waals interactions.
LpxC nih.govResidues lining a hydrophobic tunnelCan interact at the entrance of the tunnel.Binds within the hydrophobic tunnel, dominating affinity.
CK2 researchgate.netResidues in the ATP-binding siteForms key polar interactions.Orientates the molecule within the binding site.

Computational Prediction of Binding Affinities and Pharmacophore Modeling

The preclinical assessment of novel therapeutic agents, such as derivatives of this compound, heavily relies on computational methods to predict how strongly a molecule will bind to its target protein and to identify the key structural features required for this interaction. These in silico techniques are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Computational Prediction of Binding Affinities

The prediction of binding affinity is a cornerstone of computational drug design, aiming to estimate the strength of the interaction between a ligand and its protein target. researchgate.net Various computational methods are employed, ranging from physics-based approaches to machine learning models. researchgate.net Physics-based methods simulate the molecular interactions and calculate the binding free energy, but they are often computationally intensive. researchgate.net

Machine learning and deep learning models have emerged as powerful alternatives, demonstrating improved accuracy in predicting binding affinities. researchgate.net These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. For instance, studies on various inhibitors, including benzoic acid derivatives, have shown that targeted machine learning models can outperform classical scoring functions used in docking programs. nih.gov The development of such predictive models is essential for the virtual screening of large compound libraries to identify potential hits.

A molecular docking study on benzoic acid derivatives targeting the SARS-CoV-2 main protease, for example, utilized computational methods to predict binding affinities and interactions with key amino acid residues in the active site. researchgate.net Such studies provide deep structural insights and help in understanding the molecular recognition that governs the binding of small molecules. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used to define the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model can be generated using either a ligand-based or a structure-based approach. nih.gov

In a ligand-based approach, the model is derived from a set of active compounds, identifying the common chemical features that are responsible for their biological activity. pharmacophorejournal.com This method is particularly useful when the three-dimensional structure of the target protein is unknown. pharmacophorejournal.com Conversely, a structure-based approach utilizes the known structure of the protein-ligand complex to define the key interaction points. nih.gov

Pharmacophore models are instrumental in virtual screening to identify novel scaffolds that fit the defined features, a strategy known as scaffold hopping. researchgate.net For example, a pharmacophore model for novel DNA gyrase inhibitors was developed to understand the 3D structure-activity relationship and guide the design of new compounds. nih.gov The model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

The following table illustrates a hypothetical pharmacophore model for a benzoic acid derivative, based on common features identified in related studies.

FeatureTypeVectorRadius (Å)
HBAHydrogen Bond AcceptorArrow1.5
HYHydrophobicSphere1.0
ARAromatic RingTorus1.2

This table represents a hypothetical pharmacophore model for illustrative purposes.

Design Strategies for Novel this compound-Based Ligands

The design of novel ligands based on a core scaffold like this compound involves a multifaceted approach that integrates SAR data, computational modeling, and synthetic chemistry. The goal is to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

Structure-Activity Relationship (SAR) Guided Design

SAR studies are fundamental to understanding how modifications to a chemical structure affect its biological activity. nih.gov For benzoic acid derivatives, SAR exploration often involves systematic modifications of different parts of the molecule, such as the benzoic acid ring, the linker, and the terminal group.

For example, in a study of 2,5-substituted benzoic acid inhibitors, deleting a phenethylthio substituent resulted in a significant decrease in binding affinity, highlighting its importance for potency. nih.gov Similarly, modifying the linker between the core and a terminal group, such as replacing a flexible ethylthio linker with a more rigid amide linker, can also dramatically impact binding affinity. nih.gov

The following table summarizes hypothetical SAR findings for a series of benzoic acid derivatives, illustrating how different substituents might influence activity.

Compound IDR1 Group (Benzoic Acid Ring)R2 Group (Cyclohexyl Ring)IC50 (nM)
A-1 -H-H500
A-2 -OH-H250
A-3 -H-CH3400
A-4 -OH-CH3150

This table contains hypothetical data for illustrative purposes.

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement is a common strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For instance, in the development of Mcl-1/Bfl-1 dual inhibitors, a phenyl group was replaced with a thiophene (B33073) moiety, which resulted in comparable binding affinity. nih.gov

Scaffold hopping aims to identify novel core structures that maintain the key pharmacophoric features of the original lead compound but possess improved properties. researchgate.net This can be achieved through virtual screening of compound libraries using a validated pharmacophore model. researchgate.net

Fragment-Based and De Novo Design

Fragment-based drug discovery (FBDD) is another powerful approach where small chemical fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead compound. Computational tools can be used to analyze the active site of a protein and suggest potential fragments for de novo design.

Ultimately, the design of novel ligands is an iterative process involving cycles of design, synthesis, and biological evaluation to refine the properties of the lead compound and develop a promising clinical candidate.

Advanced Applications in Materials Science and Polymer Chemistry

Utilization as Monomers in the Synthesis of Functional Polymers

The structure of 4-(2-Cyclohexylethyl)benzoic acid is well-suited for its use as a monomer in polymerization reactions. The carboxylic acid group (–COOH) is a key functional handle that can undergo various transformations to be incorporated into a polymer backbone. wikipedia.org For instance, it can be converted into a more reactive acid chloride or ester, which can then participate in step-growth polymerization reactions with diols or diamines to form polyesters and polyamides, respectively.

The presence of the 4-(2-Cyclohexylethyl) group is expected to impart specific properties onto the resulting polymers. This bulky, non-polar substituent would likely enhance the polymer's thermal stability and increase its glass transition temperature (Tg) compared to polymers derived from simpler aromatic acids. Furthermore, the cycloaliphatic nature of the group could improve solubility in common organic solvents, a crucial factor for polymer processing and characterization.

The true potential of this compound as a monomer lies in its ability to create polymeric materials with tunable properties. By copolymerizing this monomer with other monomers possessing different functionalities, a wide range of material characteristics can be precisely engineered. For example, copolymerization with hydrophilic monomers could lead to the creation of amphiphilic polymers capable of self-assembly into complex nanostructures in solution. Conversely, incorporating monomers with specific optical or electronic properties could yield functional materials for specialized applications. The ratio and sequence of these different monomer units within the polymer chain would allow for fine-tuning of properties such as mechanical strength, thermal resistance, and surface energy.

Molecules that exhibit liquid crystalline behavior typically possess a combination of a rigid core (mesogen) and flexible terminal groups. The structure of this compound, with its rigid phenyl ring and flexible cyclohexylethyl chain, fits this molecular design principle. The rigid core provides the necessary structural anisotropy, while the flexible tail influences the packing and transition temperatures between different liquid crystalline phases (e.g., nematic, smectic).

While direct studies on this compound are not prevalent, other benzoic acid derivatives with aliphatic 'tails' are known to be components of liquid crystal materials. nih.gov These molecules often self-assemble into ordered phases under specific temperature conditions. The this compound molecule could potentially be used as a dopant to modify the properties of existing liquid crystal mixtures or as a primary component in novel liquid crystal formulations for display and sensor technologies.

Development of Self-Assembled Systems and Supramolecular Structures

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from smaller molecular units. The this compound molecule has distinct features that promote self-assembly. The primary and most predictable interaction is the formation of hydrogen-bonded dimers through its carboxylic acid groups. This is a classic and highly stable pairing motif for carboxylic acids.

Beyond this initial dimerization, the bulky cyclohexylethyl tails would play a crucial role in the further organization of these dimers. Van der Waals forces between these aliphatic groups would influence how the dimers pack in the solid state or in solution, potentially leading to the formation of larger aggregates, lamellar structures, or even hollow vesicles. Furthermore, on-surface synthesis, where molecules are anchored to a substrate, could be used to create highly ordered one-dimensional or two-dimensional covalent nanostructures from halogenated versions of this molecule. researchgate.net

Role in Organic Electronic Materials

While this compound itself is not an organic semiconductor, its structure is highly relevant for use as an interface modifier in organic electronic devices such as organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the interface between the semiconductor layer and the dielectric substrate.

Surface Functionalization and Interface Science Applications

The ability of this compound to form well-defined monolayers makes it an excellent candidate for surface functionalization. This process allows for the precise control of the chemical and physical properties of a surface, such as its wettability, adhesion, and chemical reactivity.

A key application in this area is in area-selective atomic layer deposition (AS-ALD), a technique used in advanced semiconductor manufacturing. nih.gov In AS-ALD, a SAM is used to block or "inhibit" the deposition of material in specific areas. Monolayers formed from benzoic acid derivatives have been shown to be effective ALD inhibitors. nih.gov The this compound would anchor to a surface like a metal oxide via its carboxylate group. The resulting dense layer of cyclohexylethyl groups would act as a physical barrier, preventing the precursor molecules used in ALD from reaching the underlying substrate. The effectiveness of such an inhibitor layer is tied to the coordination chemistry at the interface and the packing density of the organic molecules. nih.gov

Pre Clinical and Mechanistic Investigations in Biological Systems

In Vitro Antimicrobial Activity of 4-(2-Cyclohexylethyl)benzoic Acid Derivatives

The antimicrobial properties of benzoic acid and its derivatives have long been recognized, leading to their use as preservatives in various products. nih.gov Recent research has expanded on this, investigating the specific mechanisms and efficacy of novel derivatives against a spectrum of bacteria and fungi.

Antibacterial Efficacy and Mechanisms (e.g., Quorum Sensing Inhibition)

Derivatives of benzoic acid have demonstrated notable antibacterial activity. For instance, studies on 2-chlorobenzoic acid derivatives revealed greater potential against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria. researchgate.net The antibacterial action of these compounds is thought to involve several mechanisms, including the inhibition of enzymes essential for microbial survival, chelation of metal ions, and interference with proteins or DNA. nih.gov

One of the key mechanisms by which some compounds exert their antibacterial effect is through the inhibition of quorum sensing (QS). nih.govfrontiersin.org QS is a cell-to-cell communication process that bacteria like Pseudomonas aeruginosa use to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors. nih.govbenthamscience.com By disrupting these signaling pathways, QS inhibitors can prevent the establishment of harmful bacterial colonies. While direct studies on this compound are limited, the principle of using small molecules to block QS receptors like LasR and RhlR in P. aeruginosa has been established, leading to a reduction in virulence. nih.gov Research on thiolactone derivatives has shown their potential to inhibit the autoinducer of P. aeruginosa QS, thereby disrupting both nascent and mature biofilms. nih.gov

The antibacterial efficacy of various benzoic acid derivatives has been quantified through the determination of their Minimum Inhibitory Concentration (MIC) values, as shown in the table below for selected compounds against different bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaS. aureus>1024 nih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureus>1024 nih.gov
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidS. aureus ATCC 6538125 nih.gov
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidB. subtilis ATCC 6683125 nih.gov

Antifungal Activity Assessment

In addition to their antibacterial properties, benzoic acid derivatives have been evaluated for their efficacy against various fungal pathogens. researchgate.netnih.gov Phytochemical investigations of plants from the Piperaceae family have led to the isolation of benzoic acid derivatives that show activity against phytopathogenic fungi, particularly those of the Fusarium genus. researchgate.netnih.gov

The antifungal activity of these compounds is often assessed by their ability to inhibit mycelial growth. Studies on 2-acyl-1,4-benzohydroquinone derivatives, for example, have demonstrated significant antifungal properties against a range of Candida and filamentous fungi. nih.gov The table below presents the antifungal activity of selected benzoic acid derivatives against different fungal strains.

CompoundFungal StrainActivity/MIC (µg/mL)Reference
2-octanoylbenzohydroquinoneCandida krusei2 nih.gov
2-octanoylbenzohydroquinoneRhizopus oryzae4 nih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaC. albicans256 nih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaC. albicans32 nih.gov
Carnosol derivative with p-Br-benzyl substituent on triazole ringC. neoformans ATCC 3226491.3% inhibition at 250 µg/mL mdpi.com

Antiviral Research (e.g., against SARS-CoV-2, Ebola, Marburg)

The emergence of novel and highly pathogenic viruses has spurred intensive research into new antiviral agents. Benzoic acid derivatives have entered this area of investigation, with studies exploring their potential to combat viruses such as influenza, SARS-CoV-2, Ebola, and Marburg.

Target Identification and Inhibition Mechanisms (e.g., Viral Proteases, Entry Inhibitors)

A key strategy in antiviral drug development is the identification and inhibition of viral components or host factors essential for viral replication. Viral proteases, which are crucial for the maturation of viral proteins, and viral entry mechanisms are prime targets. ajol.inforesearchgate.netfrontiersin.org

For instance, research on a benzoic acid derivative named NC-5, which contains a cyclohexyl group, has shown it to be a potent inhibitor of the influenza A virus. nih.gov The mechanism of action for NC-5 involves the inhibition of neuraminidase, an enzyme that facilitates the release of new virus particles from infected cells. nih.gov This inhibition effectively traps the virus within the host cell, preventing its spread. nih.gov

In the context of SARS-CoV-2, the main protease (Mpro) and the papain-like protease (PLpro) are critical for viral replication and are considered major drug targets. frontiersin.orgnih.govrsc.org While specific studies on this compound are not available, the broader class of benzoic acid derivatives has been investigated as potential inhibitors of these proteases. nih.gov

Another important antiviral strategy is the inhibition of viral entry into host cells. nih.govresearchgate.net This can be achieved by targeting viral surface proteins or host cell receptors. For viruses like Ebola and Marburg, the viral glycoprotein (B1211001) (GP) is essential for attachment and fusion with the host cell membrane. nih.govnih.gov Small molecules that can interfere with the function of this glycoprotein could act as potent entry inhibitors. While direct evidence for this compound is lacking, this remains a viable area of investigation for this class of compounds.

The table below summarizes the antiviral activity and targets of selected compounds related to the benzoic acid class.

Compound/Drug ClassVirusTarget/MechanismObserved EffectReference
NC-5 (a benzoic acid derivative)Influenza A (H1N1, H3N2)Neuraminidase inhibitionEC50 of 33.6 µM (H1N1) and 32.8 µM (H1N1-H275Y) nih.gov
Remdesivir (control)SARS-CoV-2Viral RNA polymerase inhibitorApproved for treatment of COVID-19 nih.gov
N-0385SARS-CoV-2 (including variants)TMPRSS2 inhibitor (host protease)Inhibits viral entry in human lung cells nih.gov
ZMapp (antibody cocktail)Ebola virusTargets viral glycoprotein (GP)Protective in non-human primates nih.gov

Enzyme Modulation and Inhibition Studies (Pre-clinical)

Beyond their antimicrobial and antiviral potential, benzoic acid derivatives have been explored for their ability to modulate the activity of various enzymes implicated in human diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by degrading incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govyoutube.com The inhibition of DPP-4 leads to increased levels of active GLP-1, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. youtube.com This mechanism forms the basis for the use of DPP-4 inhibitors, also known as gliptins, in the management of type 2 diabetes. benthamscience.comresearchgate.net

While there are no specific studies to date that have evaluated this compound as a DPP-4 inhibitor, the general principle of DPP-4 inhibition by small molecules is well-established. benthamscience.comnih.gov Research has shown that compounds like ferulic acid, a phenolic compound, can exhibit DPP-4 inhibitory activity, suggesting that other structurally related molecules could also possess this property. nih.gov Further investigation would be required to determine if this compound or its derivatives can effectively inhibit DPP-4 and potentially offer therapeutic benefits in the context of metabolic diseases.

The table below provides examples of known DPP-4 inhibitors and their primary application.

Compound/DrugPrimary ApplicationMechanism of ActionReference
SitagliptinType 2 DiabetesDPP-4 inhibitor youtube.com
VildagliptinType 2 DiabetesDPP-4 inhibitor nih.gov
Ferulic AcidInvestigationalDPP-4 inhibitor (among other effects) nih.gov

Neuraminidase Inhibition

Neuraminidase is a critical enzyme for the influenza virus, facilitating the release of new virus particles from infected cells. Inhibition of this enzyme is a key strategy in the development of antiviral drugs. Benzoic acid derivatives have been investigated as potential neuraminidase inhibitors. researchgate.netnih.govnih.gov The core benzoic acid structure can mimic the natural substrate of the enzyme, sialic acid, by interacting with key amino acid residues in the enzyme's active site. nih.gov

The effectiveness of these inhibitors is highly dependent on the nature and position of substituents on the benzoic acid ring. nih.gov For instance, the addition of various functional groups can enhance binding affinity and inhibitory potency. While there is no specific data on the neuraminidase inhibitory activity of this compound, the presence of the cyclohexylethyl group at the para-position could influence its interaction with the enzyme's active site. The hydrophobic nature of this substituent might allow for favorable interactions with hydrophobic pockets within the neuraminidase active site, potentially contributing to inhibitory activity. However, without experimental data, this remains a theoretical consideration. Studies on other benzoic acid derivatives have shown that even small structural changes can significantly impact inhibitory potential. nih.gov

Table 1: Examples of Benzoic Acid Derivatives and their Neuraminidase Inhibitory Activity

CompoundReported ActivityReference
4-(N-acetylamino)-3-guanidinobenzoic acidLow micromolar inhibitor of influenza neuraminidase. nih.gov
3-(allyloxy)-4-hydroxybenzaldehydeIC50 values of 25.13–27.73 μM for H1N1 strains. nih.gov
Benzoic acid derivatives (general)Generally exhibit high IC50 values (~mM level). nih.gov

This table presents data for structurally related compounds to provide context for the potential activity of this compound, for which specific data is not available.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation. nih.govnih.gov Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. The activation of PPARγ can lead to the transrepression of inflammatory cytokines. nih.gov

Assessment of Anti-inflammatory and Antioxidant Potential (Pre-clinical models)

Various benzoic acid derivatives have demonstrated anti-inflammatory and antioxidant properties in pre-clinical studies. nih.govnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), or to modulate the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov Dietary supplementation with benzoic acid has been shown to mitigate inflammation in a mouse model of E. coli infection. nih.gov Furthermore, compounds containing a cyclohexyl substituent have also been synthesized and investigated for their anti-inflammatory activity. nih.gov

The antioxidant potential of benzoic acid derivatives is often linked to their ability to scavenge free radicals and to modulate the activity of antioxidant enzymes. nih.gov The specific substituents on the benzoic acid ring can significantly influence this activity.

Given these precedents, it is plausible that this compound could exhibit anti-inflammatory and antioxidant effects. The benzoic acid moiety provides a scaffold with known anti-inflammatory potential, while the cyclohexylethyl group could enhance its lipophilicity, potentially influencing its distribution and interaction with cellular targets. However, it is important to note that without direct experimental evidence, this remains a hypothesis based on the activities of structurally related molecules.

DNA and Protein Binding Interactions

The interaction of a compound with proteins, particularly plasma proteins like serum albumin, is a critical determinant of its pharmacokinetic profile. Substituted benzoic acids are known to bind to serum albumin, and this binding is influenced by the lipophilicity of the substituents. nih.govnih.gov The cyclohexylethyl group in this compound would significantly increase its lipophilicity compared to benzoic acid itself. Generally, an increase in lipophilicity leads to stronger binding to plasma proteins. derangedphysiology.com This binding is typically reversible and can affect the free concentration of the compound available to interact with its therapeutic targets. Studies on a range of substituted benzoic acids have shown a correlation between their partition coefficients (a measure of lipophilicity) and their binding to bovine serum albumin (BSA). mdpi.com It is therefore reasonable to predict that this compound would exhibit a significant degree of plasma protein binding.

There is currently no available information in the scientific literature regarding the interaction of this compound with DNA.

Exploration of Other Pre-clinical Biological Effects (e.g., hypoglycemic, nematicidal, antiestrogenic)

The structural motifs present in this compound suggest several other potential biological activities that have been observed in related compounds.

Hypoglycemic Effects: Several carboxylic acid derivatives have been investigated for their hypoglycemic properties. nih.govmdpi.com For instance, certain benzoic acid derivatives have been developed as prodrugs with glucose-lowering activity. nih.gov The mechanism of action for some of these compounds involves the inhibition of hepatic gluconeogenesis. nih.gov Given that this compound is a carboxylic acid, it is conceivable that it could have an impact on glucose metabolism, although this has not been experimentally verified.

Nematicidal Activity: A number of carboxylic acids and other phenolic compounds have been shown to possess nematicidal activity against plant-parasitic nematodes like Meloidogyne incognita. ird.fr The toxicity of these compounds to nematodes can manifest as paralysis and mortality. researchgate.net The specific chemical structure plays a significant role in the nematicidal potency. While direct evidence is lacking for this compound, the presence of the carboxylic acid function suggests that this is a potential area for investigation.

Antiestrogenic Effects: The potential for benzoic acid and its derivatives to interact with estrogen receptors is a subject of some debate. While some studies have suggested potential estrogenic activity for certain benzoic acid derivatives, others have failed to confirm such effects for benzoic acid itself. The interaction with estrogen receptors is highly structure-dependent. The presence of the bulky, lipophilic cyclohexylethyl group in this compound would significantly alter its shape and properties compared to simpler benzoic acids, making any prediction of its estrogenic or antiestrogenic activity highly speculative without direct experimental testing.

Analytical Method Development and Characterization Strategies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating 4-(2-Cyclohexylethyl)benzoic acid from complex mixtures and accurately determining its concentration. Both gas and liquid chromatography offer distinct advantages and are tailored to the specific analytical challenge at hand.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of carboxylic acids like this compound often require a derivatization step to enhance their amenability to GC analysis. jfda-online.com Derivatization chemically modifies the analyte to increase its volatility and improve its chromatographic behavior. jfda-online.comgcms.cz

Common derivatization strategies for carboxylic acids include silylation, acylation, and alkylation. jfda-online.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. gcms.cznih.gov This process reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and sensitivity in GC-MS analysis. jfda-online.comnih.gov For instance, a method for determining benzoic acid in plasma involves extraction with ethyl acetate (B1210297) followed by trimethylsilyl derivatization before GC-MS analysis. nih.gov Similarly, various phenolic and benzoic acids in human plasma have been successfully analyzed by GC-MS after derivatization with BSTFA and trimethylchlorosilane (TMCS). nih.gov

The choice of derivatizing agent is crucial and depends on the specific characteristics of the analyte and the desired analytical outcome. jfda-online.com The derivatization process itself must be optimized for factors such as reaction time and temperature to ensure complete conversion and avoid the formation of byproducts. acs.org The subsequent GC-MS analysis provides not only quantitative data but also structural information through the mass fragmentation patterns of the derivatized compound, aiding in its unambiguous identification. researchgate.netresearchgate.net

A typical workflow for the GC-MS analysis of this compound would involve:

Extraction of the analyte from the sample matrix.

Derivatization with a suitable agent (e.g., BSTFA).

Injection of the derivatized sample into the GC-MS system.

Separation of the derivative on a suitable capillary column.

Detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
Derivatization TypeReagentTarget Functional GroupKey Advantages
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Carboxylic Acids, Phenols, Alcohols, AminesHighly reactive, forms volatile and stable derivatives. gcms.cznih.gov
Alkylation Alkyl Halides (e.g., Pentafluorobenzyl bromide)Carboxylic Acids, PhenolsForms stable esters, can enhance detector response. gcms.cz
Acylation Acid Anhydrides (e.g., Pentafluoropropionic anhydride)Alcohols, Amines, PhenolsImproves chromatographic efficiency and can introduce electron-capturing groups for enhanced detection. jfda-online.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the direct analysis of this compound without the need for derivatization. helixchrom.comupb.ro The development of a robust HPLC method is critical for achieving accurate and reliable results. ekb.eg

A common approach for the analysis of carboxylic acids is reversed-phase HPLC (RP-HPLC). researchgate.netunirioja.es In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. helixchrom.com The retention of this compound is influenced by the hydrophobicity of the cyclohexylethyl group and the polarity of the benzoic acid moiety.

Key parameters to optimize during HPLC method development include:

Column Selection: The choice of stationary phase is critical. A C18 column is a common starting point, but other phases like C8 or phenyl columns may offer different selectivity. helixchrom.comsielc.com

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. ekb.egresearchgate.net The pH of the aqueous buffer is a crucial parameter as it affects the ionization state of the carboxylic acid group and thus its retention. nih.govnih.gov Operating at a pH below the pKa of the acid will result in a more retained, non-ionized form.

Detection: UV detection is commonly employed for benzoic acid derivatives due to the presence of the aromatic ring, which acts as a chromophore. upb.rolongdom.org The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.

Flow Rate and Temperature: These parameters influence the analysis time and separation efficiency. nih.govlongdom.org

For complex mixtures, gradient elution, where the mobile phase composition is changed during the run, may be necessary to achieve adequate separation of all components. ekb.eg Method validation according to ICH guidelines is essential to ensure the method's specificity, linearity, accuracy, precision, and robustness. ekb.eglongdom.org

Table 2: Typical HPLC Method Parameters for Benzoic Acid Derivatives
ParameterTypical SettingRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention for moderately non-polar compounds. ekb.eg
Mobile Phase A Aqueous buffer (e.g., 0.1% phosphoric acid or formic acid)Controls pH and ensures the analyte is in a single ionic form. researchgate.net
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the analyte from the column. ekb.eg
Elution Mode Isocratic or GradientIsocratic for simple mixtures, gradient for complex samples to improve resolution. ekb.egsielc.com
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. longdom.org
Detection UV at ~230 nmWavelength of maximum absorbance for benzoic acid derivatives. longdom.org
Column Temperature Ambient or controlled (e.g., 30 °C)Affects retention time and peak shape. longdom.org

Potentiometric Titration for Acid Dissociation Constant (pKa) Determination

The acid dissociation constant (pKa) is a fundamental physicochemical property of this compound, dictating its degree of ionization at a given pH. Potentiometric titration is a classic and highly accurate method for determining the pKa of weak acids and bases. nih.govpsu.edudergipark.org.tr

The procedure involves the gradual addition of a standard solution of a strong base (e.g., sodium hydroxide) to a solution of the acidic compound. dergipark.org.trcreative-bioarray.com The pH of the solution is monitored throughout the titration using a calibrated pH electrode. creative-bioarray.comasianpubs.org A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. nih.gov This point is identified as the inflection point on the titration curve. dergipark.org.trcreative-bioarray.com

For accurate pKa determination, several factors must be carefully controlled:

Purity of the Compound: The sample should be of high purity to avoid interference from other acidic or basic impurities. nih.gov

Solvent System: While water is the standard solvent, co-solvents like acetonitrile-water mixtures may be used for compounds with low aqueous solubility. asianpubs.orgresearchgate.net The pKa value can be influenced by the solvent composition. asianpubs.org

Ionic Strength: The ionic strength of the solution should be maintained constant, typically by adding a neutral salt like potassium chloride. creative-bioarray.comasianpubs.org

Temperature: The temperature must be controlled as the pKa is temperature-dependent. asianpubs.org

Carbonate-Free Titrant: The strong base solution should be free of carbonate, which can interfere with the titration. psu.edu

The data from the potentiometric titration can be analyzed using various methods, including graphical analysis of the titration curve and its derivatives, or by using specialized software for more precise calculations. psu.eduresearchgate.net Performing multiple titrations and averaging the results ensures the reliability of the determined pKa value. creative-bioarray.com

Development of In Vitro Assay Methods for Biological Activity Screening

To explore the potential biological effects of this compound, the development of in vitro assay methods is a crucial first step. These assays provide a controlled environment to screen for various biological activities before proceeding to more complex in vivo studies. nih.gov

The design of the in vitro assays will depend on the hypothesized or desired biological targets. Given the structural similarity to other biologically active molecules, a range of assays could be considered. For example, compounds with cyclohexyl and phenyl moieties have been investigated for their effects on the central nervous system. nih.gov

Potential in vitro screening assays could include:

Receptor Binding Assays: To determine if the compound interacts with specific cellular receptors. For instance, assays using cells transfected with recombinant human opioid receptors (mu, kappa, delta) can measure the compound's ability to activate these receptors. nih.gov

Enzyme Inhibition Assays: To assess the compound's ability to inhibit the activity of specific enzymes.

Antimicrobial Assays: To evaluate its efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) can be determined to quantify its antimicrobial potency. nih.gov

Cytotoxicity Assays: To determine the compound's toxicity to different cell lines. This is a critical initial screen to understand its potential for causing cell death. nih.gov

Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) can be used to investigate if the compound alters the expression of specific genes in cultured cells, providing insights into its mechanism of action. mdpi.com

The development of these assays involves selecting appropriate cell lines or biological targets, optimizing assay conditions (e.g., compound concentration, incubation time), and choosing a suitable readout method (e.g., fluorescence, luminescence, absorbance). nih.govmdpi.com High-throughput screening (HTS) platforms can be utilized to test a large number of compounds or conditions efficiently. The results from these in vitro screens provide valuable preliminary data on the biological activity profile of this compound, guiding further research and development.

Future Research Directions and Translational Perspectives

Exploration of Green Chemistry Approaches for Synthesis

The synthesis of 4-(2-Cyclohexylethyl)benzoic acid and its derivatives is an area ripe for the application of green chemistry principles. Traditional synthetic routes for similar aromatic carboxylic acids often rely on harsh oxidation conditions or multi-step processes that generate significant waste. wikipedia.orgslideshare.net Future research could focus on developing more environmentally benign and efficient synthetic methodologies.

One promising avenue is the use of biocatalysis. chemistryjournals.net Enzymes, operating under mild conditions in aqueous media, could offer high selectivity and reduce the need for hazardous solvents and reagents. chemistryjournals.net For instance, research could explore the use of engineered microorganisms or isolated enzymes to perform key steps in the synthesis, such as the specific oxidation of a precursor molecule. researchgate.net The development of a whole-cell biocatalytic process could offer a sustainable alternative to conventional chemical synthesis. researchgate.net

Another area of investigation is the use of heterogeneous catalysis. Catalysts based on earth-abundant metals could be developed to promote the key bond-forming reactions in the synthesis of this compound, with the advantage of easy separation and reusability, thus minimizing waste. rsc.org Research into selective decarboxylation and tandem reduction/decarboxylation pathways using bimetallic nanoparticles could also provide novel and greener synthetic routes. acs.org

Table 1: Potential Green Chemistry Approaches for Synthesis

Approach Potential Advantage Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste. chemistryjournals.net Engineering of enzymes or whole-cell systems for specific synthetic steps. researchgate.net
Heterogeneous Catalysis Catalyst reusability, reduced waste, use of earth-abundant metals. rsc.org Development of novel catalysts for efficient bond formation.
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability. nih.govoup.com Investigating bio-based precursors for the cyclohexyl and benzoic acid moieties.

Rational Design of Multi-Targeting Ligands Based on this compound Scaffold

The structure of this compound, featuring a lipophilic cyclohexylethyl group and a polar carboxylic acid function, makes it an attractive scaffold for the rational design of multi-targeting ligands (MTDLs). nih.govfigshare.com MTDLs are single molecules designed to interact with multiple biological targets, a strategy that is gaining traction for the treatment of complex diseases. nih.govresearchgate.net

Future research could involve using the this compound scaffold as a starting point to design inhibitors for multiple enzymes or receptors. For example, by modifying the substituents on the aromatic ring or the cyclohexyl group, it may be possible to create derivatives that simultaneously target different proteins involved in a particular disease pathway. nih.gov Pharmacophore modeling and 3D-QSAR studies could be employed to understand the structural features required for activity at different targets and to guide the design of new compounds. nih.govdovepress.compharmacophorejournal.com The combination of pharmacophores from known active compounds into the this compound framework is a viable strategy for generating novel MTDLs. researchgate.net

Table 2: Hypothetical Multi-Targeting Ligand Design Strategy

Target 1 Target 2 Design Rationale Key Structural Modifications
Enzyme A (e.g., a kinase) Enzyme B (e.g., a hydrolase) Combine pharmacophoric features of known inhibitors for both targets onto the this compound scaffold. researchgate.net Addition of hydrogen bond donors/acceptors to the aromatic ring; variation of the cyclohexyl substitution pattern.
Receptor X Ion Channel Y Utilize the lipophilic cyclohexylethyl group for interaction with a hydrophobic pocket and the benzoic acid for a key polar interaction. Esterification or amidation of the carboxylic acid; introduction of chiral centers.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and chemical research. nih.govoncodesign-services.com These computational tools can be powerfully applied to the study of this compound and its potential derivatives. ML models can be trained on large datasets of small molecules to predict a wide range of properties, including binding affinities, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netarxiv.orgacellera.com

Future research could involve the creation of a virtual library of compounds based on the this compound scaffold. AI and ML algorithms could then be used to screen this library in silico, prioritizing a smaller, more promising set of candidates for synthesis and experimental testing. nih.gov This approach can significantly accelerate the discovery process and reduce costs. nih.gov Furthermore, generative AI models could be used for the de novo design of novel molecules with optimized properties based on the initial scaffold. oncodesign-services.com

Table 3: Application of AI/ML in the Study of this compound Derivatives

AI/ML Application Predicted Property Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Biological activity (e.g., IC50) Prioritization of compounds for synthesis. nih.gov
ADMET Prediction Absorption, Distribution, Metabolism, Excretion, Toxicity Early identification of compounds with unfavorable pharmacokinetic or safety profiles. acellera.com
De Novo Drug Design Novel molecular structures with desired properties Generation of innovative drug candidates. oncodesign-services.com
Retrosynthesis Prediction Optimal synthetic routes More efficient chemical synthesis planning. oncodesign-services.com

Investigation of Sustainable and Cost-Effective Production Methods

The economic viability and environmental impact of producing this compound on a larger scale are critical considerations. Future research should focus on developing sustainable and cost-effective production methods. This involves a holistic assessment of the entire manufacturing process, from raw material sourcing to final product purification. openpr.com

A key area of investigation would be the use of renewable feedstocks. quantaprocess.com For example, exploring biosynthetic pathways to produce the cyclohexyl or ethylbenzoic acid precursors from biomass could significantly improve the sustainability profile of the compound. rsc.orgoup.com Process optimization, such as the adoption of continuous-flow reactors, could enhance efficiency and reduce energy consumption. openpr.com A thorough techno-economic analysis would be necessary to evaluate the feasibility of these sustainable approaches and identify the most cost-effective production route.

Expansion into Emerging Areas of Chemical Biology and Materials Science

The unique structural features of this compound suggest that it could have applications beyond the traditional scope of medicinal chemistry. Future research should explore its potential in the emerging fields of chemical biology and materials science.

In chemical biology, benzoic acid derivatives can serve as chemical probes to study biological processes. nih.govontosight.aiijarsct.co.in The this compound molecule could be functionalized with reporter tags (e.g., fluorescent dyes) to create probes for imaging or with reactive groups for activity-based protein profiling.

In materials science, the rigid benzoic acid core combined with the flexible cyclohexyl group could be exploited to create novel materials with interesting properties. Benzoic acid derivatives are known to form liquid crystals, and the specific structure of this compound could lead to new liquid crystalline materials with unique phase behaviors. tandfonline.comtandfonline.comnih.govnih.govtcichemicals.com Furthermore, the incorporation of this molecule as a monomer into polymers could impart desirable properties such as elasticity or thermal stability, due to the nature of the cyclohexane (B81311) ring. ontosight.airesearchgate.netrsc.orgontosight.ai

Table 4: Potential Applications in Chemical Biology and Materials Science

Field Potential Application Rationale
Chemical Biology Chemical probes for biological imaging or target identification. nih.gov The scaffold can be functionalized with reporter groups.
Materials Science Building block for liquid crystals. tandfonline.comnih.gov The combination of rigid and flexible structural elements can lead to mesophase formation. nih.gov
Polymer Chemistry Monomer for the synthesis of novel polymers. The cyclohexyl group can enhance properties like elasticity and thermal stability. researchgate.netrsc.org

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-cyclohexylethyl)benzoic acid?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation followed by oxidation. For example:

Friedel-Crafts Alkylation : React benzoic acid derivatives with cyclohexylethyl halides using Lewis acid catalysts (e.g., AlCl₃) to introduce the cyclohexylethyl group.

Oxidation : Convert intermediates (e.g., 4-(2-cyclohexylethyl)acetophenone) to the carboxylic acid using oxidizing agents like KMnO₄ or NaOCl under controlled conditions .

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield RangeReference
AlkylationAlCl₃, cyclohexylethyl chloride, 80°C60-75%
OxidationNaOCl, 25-110°C, pH 10-1250-65%

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • X-ray Diffraction (XRD) : Resolve crystal structure parameters (e.g., monoclinic space group P2₁/c with lattice constants a = 14.77 Å, b = 6.67 Å, c = 26.24 Å) .
  • NMR Spectroscopy : Confirm substituent positions via ¹H (δ 1.2–2.5 ppm for cyclohexyl protons) and ¹³C (δ 170 ppm for carboxylic carbon) .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. Table 2: XRD Parameters

ParameterValueReference
Space GroupP2₁/c
Unit Cell (Å)a=14.77, b=6.67, c=26.24
Temperature (K)305

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Methodological Answer: Optimization strategies include:

  • Temperature Control : Higher temperatures (80–100°C) during alkylation improve electrophilic substitution but require careful catalyst stoichiometry to avoid side reactions .
  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) for greener synthesis .
  • Oxidation pH Adjustment : Maintain pH >10 during NaOCl treatment to stabilize intermediates and reduce degradation .

Q. Table 3: Yield Optimization Data

Variable TestedOptimal ConditionYield ImprovementReference
Alkylation CatalystFeCl₃, 70°C+10% vs. AlCl₃
Oxidation pHpH 12+15% vs. pH 8

Q. How can biological activity (e.g., enzyme inhibition) of this compound be systematically analyzed?

Methodological Answer:

Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ calculations.

Molecular Docking : Simulate binding interactions with target enzymes (e.g., COX-2) using software like AutoDock Vina .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy or cyano groups) and compare inhibitory potency .

Key Finding :
The cyclohexylethyl group enhances hydrophobic interactions with enzyme active sites, improving inhibition efficacy by ~30% compared to non-substituted analogs .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. XRD results)?

Methodological Answer:

  • Cross-Validation : Confirm molecular conformation via XRD and compare with NMR-derived coupling constants (e.g., J = 8–10 Hz for aromatic protons) .
  • Dynamic NMR : Resolve rotational barriers in cyclohexyl groups at variable temperatures (e.g., 25–50°C) .
  • Computational Modeling : Validate structures using DFT calculations (e.g., Gaussian09) to match experimental data .

Case Study :
Discrepancies in substituent orientation were resolved by combining XRD data (fixed cyclohexyl chair conformation) with NOESY correlations (proximity of cyclohexyl H to benzoic acid protons) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential HCl gas release during synthesis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How to design experiments for studying its thermal stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~250°C) under nitrogen .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting point ~180°C) .
  • Kinetic Studies : Apply the Kissinger method to calculate activation energy (e.g., Eₐ = 120 kJ/mol) .

Q. What strategies improve solubility for in vitro bioassays?

Methodological Answer:

  • Co-Solvents : Use DMSO:water (1:4 ratio) to achieve 10 mM stock solutions .
  • pH Adjustment : Dissolve in pH 7.4 PBS buffer for physiological compatibility .
  • Micellar Encapsulation : Employ surfactants (e.g., Tween-80) to enhance bioavailability .

Q. How to validate purity for pharmacological studies?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with ESI-MS detection (expected m/z = 247.3 [M-H]⁻) .
  • Elemental Analysis : Confirm %C, %H, %O within ±0.3% of theoretical values .
  • Melting Point Consistency : Compare observed mp (178–180°C) with literature data .

Q. How to troubleshoot low yields in scaled-up synthesis?

Methodological Answer:

  • Reagent Purity : Ensure halides (e.g., cyclohexylethyl chloride) are anhydrous to prevent hydrolysis .
  • Catalyst Recycling : Recover AlCl₃ via aqueous workup to reduce costs .
  • Process Monitoring : Use in-situ FTIR to track reaction progress and optimize endpoint .

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